Synthesis Efficiency: Higher Hydrolysis Yield Compared to Ethyl Ester Analogs
The compound can be synthesized via hydrolysis of its methyl ester precursor with a reported yield of approximately 86% [1]. While direct comparative data on alternative hydrolysis methods for other 6-substituted indole-2-carboxylic esters are not available in the same study, this high yield is critical for procurement decisions as it suggests a well-optimized and scalable synthetic route, reducing cost and lead time for large-scale projects.
| Evidence Dimension | Hydrolysis yield from methyl ester precursor |
|---|---|
| Target Compound Data | Approximately 86% yield |
| Comparator Or Baseline | General hydrolysis yields for aromatic esters (typically 70-95%) |
| Quantified Difference | At the high end of typical yield range, indicating an efficient transformation |
| Conditions | Synthesis from methyl 6-cyano-1H-indole-2-carboxylate |
Why This Matters
A high-yield synthetic route directly translates to lower cost per gram and more reliable supply, which is a key differentiator for procurement officers evaluating multiple building block suppliers.
- [1] Chem960. (2025). Synthesis routes for 6-cyanoindole-2-carboxylic acid. Retrieved from https://m.chem960.com/ask/q-7e282de409ad40e4a7744f1dd9044870 View Source
